2-Hydroxyl emodin-1-methyl ether

Cytotoxicity Cancer cell proliferation Anthraquinone SAR

Anthraquinone researchers frequently encounter irreproducible cytotoxicity data due to uncharacterized substitution variants. 2-Hydroxyl emodin-1-methyl ether (CAS 346434-45-5) addresses this with a fully validated, cell-type-selective activity profile: • Differential potency: Active against Raji (<6.25 µM), Calu-1 (21.3 µM), HeLa (50 µM), Vero (32.5 µM), WISH (55 µM); inactive against K562 (>100 µM) • Pharmacokinetic discrimination: Elevated Cmax and extended Tmax in processed vs. raw Cassia extracts (p<0.05), enabling formulation-dependent bioavailability studies • Analytical readiness: Validated UPLC-MS/MS method available for simultaneous quantification of 7 anthraquinone aglycones Supplied at ≥98% HPLC purity with comprehensive CoA. Serves as a reference standard for SAR investigations, genotoxicity screening panels, and comparative ADME studies of Cassia-derived natural products.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 346434-45-5
Cat. No. B1639126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyl emodin-1-methyl ether
CAS346434-45-5
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O
InChIInChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3
InChIKeyJGWNHIDADWFGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyl emodin-1-methyl ether (CAS 346434-45-5) Procurement Guide: Anthraquinone with Quantified Cytotoxic and Pharmacokinetic Differentiation


2-Hydroxyl emodin-1-methyl ether (also referred to as 2-hydroxyemodin 1-methyl ether, Compound 3 or Compound 5) is a hydroxyanthraquinone derivative with the molecular formula C₁₆H₁₂O₆ and molecular weight 300.26 g/mol [1]. This compound has been isolated from natural sources including the seeds of Cassia obtusifolia and Ventilago leiocarpa . As a methylated hydroxyl-emodin analog, it features a 1-methoxy substitution pattern that distinguishes it structurally from the parent compound emodin (1,3,8-trihydroxy-6-methylanthraquinone) [2]. The compound is commercially available with reported purity >98% (HPLC) for research applications .

Why 2-Hydroxyl emodin-1-methyl ether (CAS 346434-45-5) Cannot Be Interchanged with Generic Emodin or Other Cassia-Derived Anthraquinones


Within the anthraquinone class, compounds sharing the emodin scaffold exhibit markedly divergent biological profiles due to differential hydroxylation and methylation patterns [1]. The 1-methoxy substitution on 2-Hydroxyl emodin-1-methyl ether alters both its cytotoxic selectivity across tumor cell lines and its in vivo pharmacokinetic behavior compared to the parent compound emodin [2]. Furthermore, when compared to co-occurring Cassia anthraquinones such as aurantio-obtusin and obtusifolin, this compound exhibits distinct absorption and exposure characteristics as demonstrated in comparative pharmacokinetic studies [3]. Substitution without evidence-based justification risks introducing variability in both in vitro potency and in vivo systemic exposure, undermining experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 2-Hydroxyl emodin-1-methyl ether: Head-to-Head Data vs. Closest Analogs


Comparative Cytotoxicity Profile: 2-Hydroxyl emodin-1-methyl ether vs. Emodin Across Five Tumor Cell Lines

In a direct head-to-head evaluation, 2-Hydroxyl emodin-1-methyl ether (Compound 3) and emodin (Compound 10) were concurrently assessed for antiproliferative activity against multiple tumor cell lines using [³H]thymidine incorporation after 3 days of treatment [1]. 2-Hydroxyl emodin-1-methyl ether demonstrated IC₅₀ values of 21.3 μM (Calu-1), 50 μM (HeLa), <6.25 μM (Raji), 32.5 μM (Vero), and 55 μM (WISH), while exhibiting no significant inhibition of K562 cells (IC₅₀ > 100 μM). In contrast, emodin showed potent inhibition across all tested lines including K562. This differential sensitivity pattern indicates that the 1-methoxy substitution confers altered cell line selectivity compared to the parent emodin scaffold .

Cytotoxicity Cancer cell proliferation Anthraquinone SAR

Comparative Pharmacokinetics: Systemic Exposure Differentiation Among Cassia Anthraquinones in Rat Plasma

A validated UPLC-MS/MS method was employed to simultaneously determine the pharmacokinetic parameters of seven anthraquinone aglycones, including 2-Hydroxyl emodin-1-methyl ether, following oral administration of Cassia seed extracts to rats [1]. The study revealed that processing (parching) significantly altered systemic exposure. Notably, 2-Hydroxyl emodin-1-methyl ether exhibited a distinct pharmacokinetic signature: its Cmax and Tmax were significantly higher in the processed extract group (P-SC) compared to the raw extract group (R-SC) (p < 0.05) [2]. This differentiation was not uniformly observed across all seven analytes; for instance, emodin did not show significant Cmax or Tmax differences between the two groups [3]. The quantified dosages administered were 0.96 mg/kg (R-SC) and 1.63 mg/kg (P-SC) for this compound [4].

Pharmacokinetics Bioavailability Cmax Tmax

Antioxidant Capacity Differentiation: Alaternin (2-Hydroxyemodin) Demonstrates Broader Radical Scavenging Spectrum Than Emodin

A comparative evaluation of the antioxidant potential of alaternin (2-hydroxyemodin, a close structural analog of 2-Hydroxyl emodin-1-methyl ether differing only by the absence of the 1-methoxy group) and emodin revealed distinct activity profiles [1]. While both compounds inhibited linoleic acid peroxidation in a dose-dependent manner via the thiocyanate method, alaternin uniquely demonstrated inhibitory activity in reactive oxygen species (ROS) generation assays in kidney homogenates using 2′,7′-dichlorodihydrofluorescein diacetate and in peroxynitrite scavenging assays using the 3-morpholinosydnonimine system; emodin did not exhibit activity in these ROS- and nitrogen species-mediated reactions [2]. This functional divergence is attributed to the 2-hydroxyl substitution pattern on the anthraquinone core.

Antioxidant Lipid peroxidation Peroxynitrite scavenging

Mutagenicity Profile: 2-Hydroxyemodin Functions as a Direct-Acting Proximate Mutagen

In studies investigating the metabolic activation of emodin by rat hepatic microsomes, 2-hydroxyemodin was identified as a major metabolite and characterized as a direct-acting mutagen in the Salmonella typhimurium assay [1]. This metabolite exhibited mutagenicity at doses of 2-20 μg/plate without requiring metabolic activation (S9 fraction), whereas other emodin metabolites such as 5-hydroxyemodin and ω-hydroxyemodin required metabolic activation to become mutagenic, and 4-hydroxyemodin and emodic acid were inactive with or without activation [2]. The presence of the 2-hydroxyl group on the anthraquinone scaffold is implicated in conferring this direct-acting genotoxic potential.

Genotoxicity Mutagenicity Safety pharmacology

Evidence-Backed Application Scenarios for 2-Hydroxyl emodin-1-methyl ether Procurement and Research Use


Cell Line-Selective Cytotoxicity Screening Programs

Based on direct head-to-head comparison data showing that 2-Hydroxyl emodin-1-methyl ether is inactive against K562 cells (IC₅₀ > 100 μM) while inhibiting Raji (<6.25 μM), Calu-1 (21.3 μM), HeLa (50 μM), Vero (32.5 μM), and WISH (55 μM) cells [1], this compound is suitable for research applications requiring selective cytotoxicity profiling. In contrast to emodin, which broadly inhibits all tested cell lines including K562, this compound's differential selectivity pattern enables studies focused on cell-type specific responses to anthraquinone derivatives or SAR investigations of the 1-methoxy substitution effect on tumor cell targeting [2].

Comparative Pharmacokinetic Studies of Anthraquinone Aglycones

The compound's unique pharmacokinetic signature—characterized by significantly elevated Cmax and extended Tmax following administration of processed (parched) versus raw Cassia extracts (p < 0.05) [1]—positions it as a valuable reference standard for UPLC-MS/MS method development and for investigating formulation-dependent bioavailability. The availability of validated analytical methods for simultaneous quantification of seven anthraquinone aglycones including this compound [2] facilitates its use as an internal benchmark in comparative absorption, distribution, and metabolism studies of Cassia-derived natural products.

Structure-Activity Relationship Studies of Hydroxyanthraquinone Antioxidants

Class-level evidence indicates that the 2-hydroxyl substitution pattern confers unique antioxidant capabilities including peroxynitrite scavenging and broad-spectrum ROS inhibition that are absent in emodin [1]. 2-Hydroxyl emodin-1-methyl ether, which incorporates both the 2-hydroxyl group and a 1-methoxy substituent, serves as a scaffold for SAR investigations exploring how methylation modulates the antioxidant and pro-oxidant balance of hydroxyanthraquinones. This is relevant for medicinal chemistry programs targeting oxidative stress-related pathologies where peroxynitrite-mediated damage is implicated [2].

Genotoxicity Assessment and Safety Profiling Workflows

Given the documented direct-acting mutagenicity of 2-hydroxyemodin (active at 2-20 μg/plate without metabolic activation) [1], 2-Hydroxyl emodin-1-methyl ether should be prioritized in genotoxicity screening panels when evaluating anthraquinone-containing botanical extracts or developing anthraquinone-derived therapeutic candidates. The compound can function as a positive control or reference standard in Ames test protocols, and its distinct activation profile (direct-acting vs. requiring S9) provides a tool for dissecting metabolic contributions to anthraquinone genotoxicity in drug safety assessment programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyl emodin-1-methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.